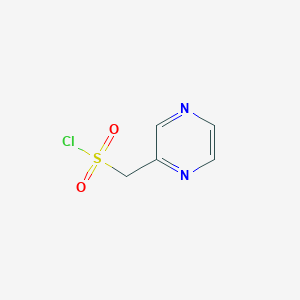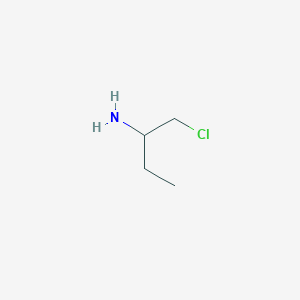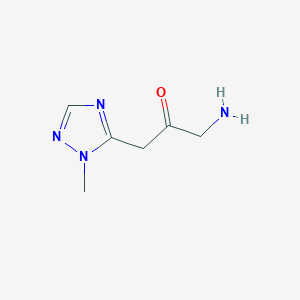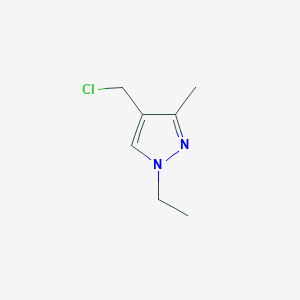
2-Fluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H7F4N It is a fluorinated amine, characterized by the presence of both fluoro and trifluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to the desired amine. Common reagents for this process include sodium triacetoxyborohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-Fluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine
- 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine
Uniqueness
2-Fluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine is unique due to the specific arrangement of fluoro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7F4N |
|---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
2-fluoro-1-(3,4,5-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H7F4N/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2,7H,3,13H2 |
InChI Key |
OTXNYWJTZMKQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)


![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)








